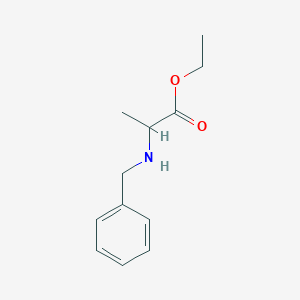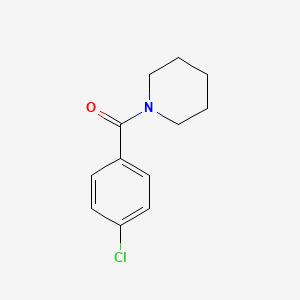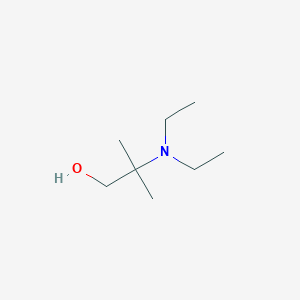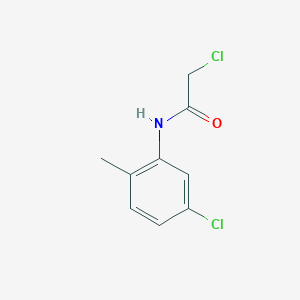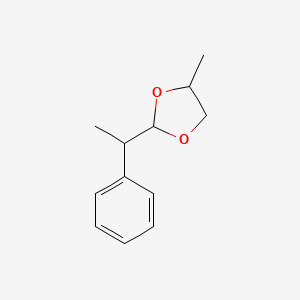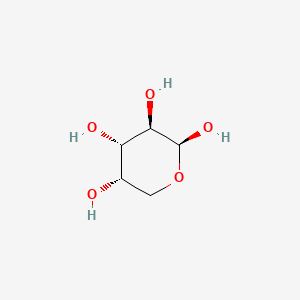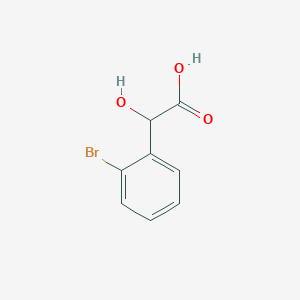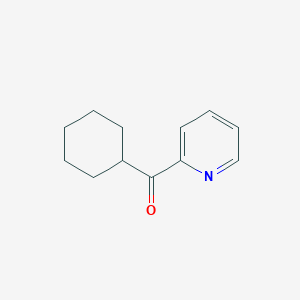
2-pyridinylcyclohexan-1-one
Vue d'ensemble
Description
Cyclohexyl 2-pyridyl ketone, also known as cyclohexyl (2-pyridinyl)methanone, is an organic compound with the molecular formula C12H15NO. It is characterized by a cyclohexyl group attached to a 2-pyridyl ketone moiety.
Applications De Recherche Scientifique
Cyclohexyl 2-pyridyl ketone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules, including chiral ligands and catalysts.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It’s known to be used in organic synthesis .
Mode of Action
It’s known to be used as a reagent in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may interact with its targets through bond formation processes.
Biochemical Pathways
Its use in suzuki–miyaura coupling suggests that it may play a role in carbon–carbon bond formation processes .
Pharmacokinetics
A related compound, di(2-pyridyl)ketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (dpc), has been studied for its anti-tumor and anti-metastatic properties . The pharmacokinetics of DpC might provide some insights into the potential ADME properties of Cyclohexyl 2-pyridyl ketone.
Result of Action
It’s known to be used in organic synthesis , suggesting that it may contribute to the formation of new organic compounds.
Action Environment
The suzuki–miyaura coupling process, in which it’s used, is known to be exceptionally mild and functional group tolerant . This suggests that the compound may exhibit stability and efficacy under a variety of environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexyl 2-pyridyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with 2-pyridyl lithium or 2-pyridyl magnesium bromide. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the reactive intermediates. The reaction is often carried out at low temperatures to control the reactivity and improve yield .
Industrial Production Methods: In an industrial setting, the synthesis of cyclohexyl 2-pyridyl ketone may involve continuous flow chemistry techniques. This method allows for the rapid and efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. This approach minimizes reaction times and improves overall yield .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyridyl derivatives.
Comparaison Avec Des Composés Similaires
- Cyclohexyl 3-pyridyl ketone
- Cyclohexyl 4-pyridyl ketone
- Phenyl 2-pyridyl ketone
Comparison: Cyclohexyl 2-pyridyl ketone is unique due to the position of the pyridyl group, which influences its reactivity and binding properties. Compared to its 3- and 4-pyridyl analogs, the 2-pyridyl derivative exhibits different electronic and steric effects, leading to variations in its chemical behavior and applications .
Propriétés
IUPAC Name |
cyclohexyl(pyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJDKOCOTFKBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358850 | |
| Record name | cyclohexyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6602-64-8 | |
| Record name | Methanone, cyclohexyl-2-pyridinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cyclohexyl(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


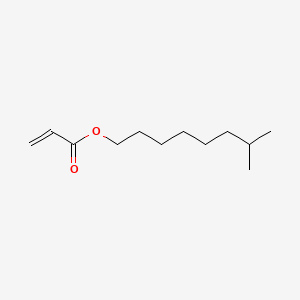

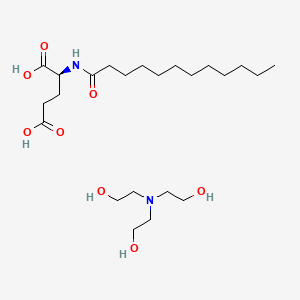
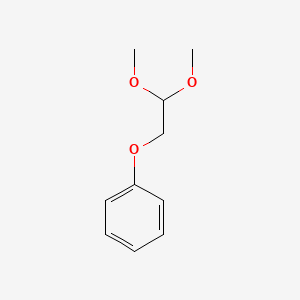
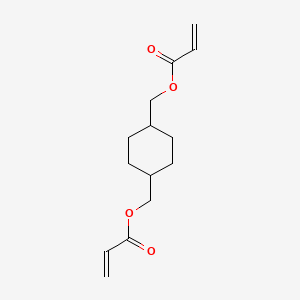
![6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B1593632.png)
